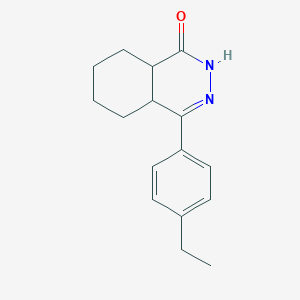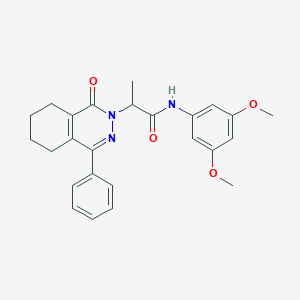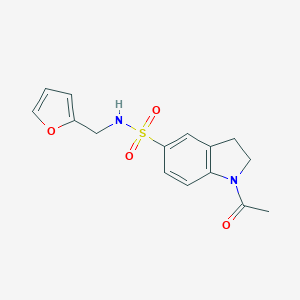![molecular formula C21H16BrCl2NO4 B271096 6-bromo-N-[4-(2,4-dichlorophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271096.png)
6-bromo-N-[4-(2,4-dichlorophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-N-[4-(2,4-dichlorophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, also known as BRD-7880, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
6-bromo-N-[4-(2,4-dichlorophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide exerts its therapeutic effects by selectively binding to specific proteins, such as bromodomain-containing proteins, which play a critical role in various cellular processes. By inhibiting the activity of these proteins, this compound can modulate cellular processes, leading to its therapeutic effects.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cancer cell proliferation, reduction of inflammation, and modulation of gene expression. These effects are mediated through the selective binding of this compound to specific proteins, leading to the modulation of cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-bromo-N-[4-(2,4-dichlorophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide in lab experiments is its high selectivity for specific proteins, which allows for precise modulation of cellular processes. Additionally, the synthesis method of this compound has been optimized to yield high purity and high yield, making it a reliable compound for research. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful consideration when designing experiments.
Orientations Futures
There are several future directions for research on 6-bromo-N-[4-(2,4-dichlorophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide. One potential direction is to investigate its therapeutic potential in other diseases, such as neurological disorders. Another direction is to optimize the synthesis method of this compound to improve its yield and purity. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. Its high selectivity for specific proteins, coupled with its well-optimized synthesis method, makes it a promising compound for research. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 6-bromo-N-[4-(2,4-dichlorophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves the reaction of 2,4-dichlorophenol with 4-(bromomethyl)phenylboronic acid, followed by the addition of cyclopentanone and carboxylic acid. The resulting product is then subjected to a series of purification steps to obtain the final compound. The synthesis method of this compound has been optimized to yield high purity and high yield.
Applications De Recherche Scientifique
6-bromo-N-[4-(2,4-dichlorophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer and inflammation. In cancer, this compound has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cancer cell proliferation. In inflammation, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Formule moléculaire |
C21H16BrCl2NO4 |
|---|---|
Poids moléculaire |
497.2 g/mol |
Nom IUPAC |
2-bromo-N-[4-(2,4-dichlorophenoxy)phenyl]-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C21H16BrCl2NO4/c22-18-12-8-13-17(21(27)29-19(13)18)16(12)20(26)25-10-2-4-11(5-3-10)28-15-6-1-9(23)7-14(15)24/h1-7,12-13,16-19H,8H2,(H,25,26) |
Clé InChI |
PNNNISKKHJTMNW-UHFFFAOYSA-N |
SMILES |
C1C2C3C(C1C(C2OC3=O)Br)C(=O)NC4=CC=C(C=C4)OC5=C(C=C(C=C5)Cl)Cl |
SMILES canonique |
C1C2C3C(C1C(C2OC3=O)Br)C(=O)NC4=CC=C(C=C4)OC5=C(C=C(C=C5)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B271019.png)




![N-(3-acetylphenyl)-2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]acetamide](/img/structure/B271028.png)

![1-(4-chlorophenyl)-N-{4-[(2,3-dimethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271032.png)




![2-(2,4-dichlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271038.png)